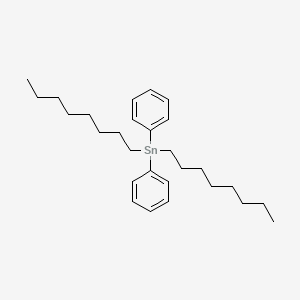
Tin, dioctyldiphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin, dioctyldiphenyl- is an organotin compound that contains tin atoms bonded to organic groups Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
The synthesis of tin, dioctyldiphenyl- typically involves the reaction of tin tetrachloride with dioctyldiphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions.
Analyse Chemischer Reaktionen
Tin, dioctyldiphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides.
Wissenschaftliche Forschungsanwendungen
Tin, dioctyldiphenyl- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has potential applications in the development of new drugs and therapeutic agents. In the field of medicine, it is being explored for its potential use in cancer treatment. Industrially, it is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of tin, dioctyldiphenyl- involves its interaction with molecular targets and pathways within cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Tin, dioctyldiphenyl- can be compared with other organotin compounds, such as tributyltin and triphenyltin. While all these compounds share some common properties, tin, dioctyldiphenyl- is unique in its specific chemical structure and reactivity. This uniqueness makes it suitable for certain applications where other organotin compounds may not be as effective.
Similar Compounds:- Tributyltin
- Triphenyltin
- Tetramethyltin
- Tetraethyltin
Eigenschaften
CAS-Nummer |
103270-64-0 |
|---|---|
Molekularformel |
C28H44Sn |
Molekulargewicht |
499.4 g/mol |
IUPAC-Name |
dioctyl(diphenyl)stannane |
InChI |
InChI=1S/2C8H17.2C6H5.Sn/c2*1-3-5-7-8-6-4-2;2*1-2-4-6-5-3-1;/h2*1,3-8H2,2H3;2*1-5H; |
InChI-Schlüssel |
VFINYIORKYADHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
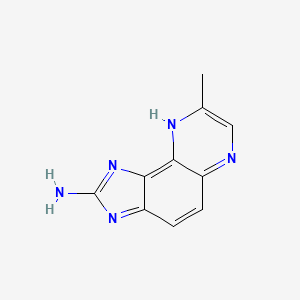

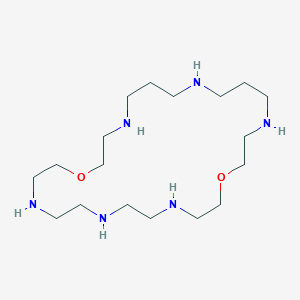
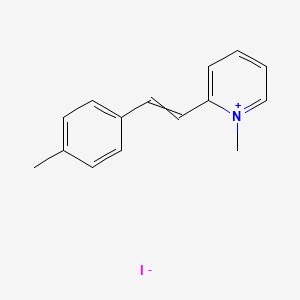
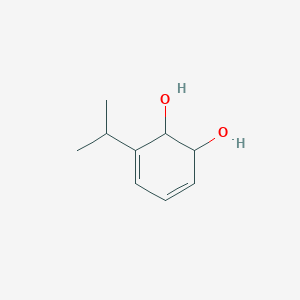
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
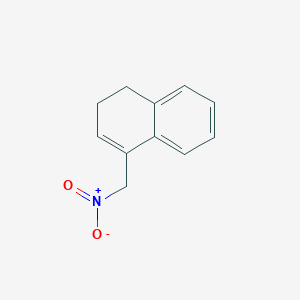

![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
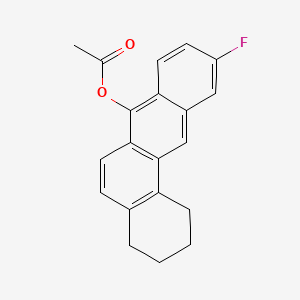
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
